molecular formula C15H13F4N3O B5690770 4-[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]morpholine

4-[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]morpholine

Cat. No. B5690770
M. Wt: 327.28 g/mol
InChI Key: JZHQSBWCJVVYIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]morpholine, also known as FMTPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMTPM is a member of the pyrimidine family and has a unique chemical structure that makes it a promising candidate for drug development. In

Mechanism of Action

4-[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]morpholine exerts its pharmacological effects by binding to specific receptors in the body, including the adenosine receptor and the P2X receptor. By binding to these receptors, 4-[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]morpholine modulates the activity of various signaling pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects
4-[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]morpholine has been shown to exhibit several biochemical and physiological effects in the body. It has been found to inhibit the release of pro-inflammatory cytokines, reduce oxidative stress, and modulate the activity of various enzymes. 4-[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]morpholine has also been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

4-[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]morpholine has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, its limited solubility and stability in aqueous solutions can pose challenges for its use in certain experiments. Additionally, the high cost of 4-[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]morpholine can be a limiting factor for its widespread use in research.

Future Directions

The potential therapeutic applications of 4-[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]morpholine are vast, and several future directions can be explored in its research. These include the development of novel drug formulations, the investigation of its effects on various diseases, and the exploration of its potential as a diagnostic tool. Additionally, the role of 4-[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]morpholine in modulating the immune system and its effects on the gut microbiome can be further investigated.
Conclusion
In conclusion, 4-[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]morpholine is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its unique chemical structure and pharmacological properties make it a promising candidate for drug development. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]morpholine have been discussed in this paper. Further research in this area can lead to the development of novel therapies for various diseases.

Synthesis Methods

The synthesis of 4-[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]morpholine involves the reaction between 4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinamine and morpholine. This reaction is carried out in the presence of a catalyst and under controlled conditions to ensure high yield and purity of the final product. The synthesis of 4-[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]morpholine has been optimized in recent years, and several modifications have been made to improve its efficiency and scalability.

Scientific Research Applications

4-[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]morpholine has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit antitumor, anti-inflammatory, and analgesic properties. 4-[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]morpholine has also been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment.

properties

IUPAC Name

4-[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F4N3O/c16-11-3-1-10(2-4-11)12-9-13(15(17,18)19)21-14(20-12)22-5-7-23-8-6-22/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZHQSBWCJVVYIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F4N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine

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